Chemical structure and properties of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Chemical structure and properties of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate , designed for researchers and drug development professionals.
Structural Analysis, Synthetic Methodologies, and Pharmacophoric Utility[1]
Executive Summary
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6 ) is a specialized heteroaryl-aryl ether intermediate used primarily in the synthesis of pharmaceutical candidates targeting GPCRs (e.g., GPR119, P2X3) and kinase signaling pathways.[1][2] Characterized by a pyrazine-ether-benzoate scaffold, this molecule serves as a critical "privileged structure" building block, offering a balance of lipophilicity, metabolic stability, and conformational flexibility.[1] This guide details its physicochemical profile, validated synthesis protocols via Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[1][4][5]
The molecule comprises three distinct functional domains: an electron-deficient 6-methylpyrazine ring, a central ether linkage , and an ethyl benzoate moiety.[1]
| Property | Data |
| IUPAC Name | Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate |
| CAS Number | 906352-99-6 |
| Molecular Formula | |
| Molecular Weight | 258.27 g/mol |
| SMILES | CCOC(=O)c1cccc(Oc2cnc(C)cn2)c1 |
| InChIKey | VKWDRYXONDYIGN-UHFFFAOYSA-N (Analogous) |
Structural Features & Pharmacophoric Implications[1][3]
-
Pyrazine Ring (Bioisostere): The 6-methylpyrazine unit acts as a bioisostere for pyridine or benzene rings but with significantly reduced basicity (
).[1] The nitrogen atoms facilitate hydrogen bonding interactions within receptor pockets while lowering the overall compared to a phenyl ring, improving aqueous solubility of the final drug candidate.[1] -
Ether Linkage (Rotatable Bond): The oxygen bridge provides rotational freedom, allowing the molecule to adopt non-planar conformations essential for induced-fit binding.[1] It also disrupts conjugation between the two aromatic systems, modulating UV absorption and electronic communication.[1]
-
Ethyl Ester (Masked Carboxylate): The ester function serves two roles:
Physicochemical Properties
Data derived from computational consensus and structural analogues.
| Parameter | Value / Range | Implication for Drug Design |
| LogP (Predicted) | 2.6 – 2.9 | Optimal for oral bioavailability (Lipinski’s Rule of 5).[1] |
| Topological Polar Surface Area (TPSA) | ~65 | Indicates good passive membrane permeability.[1] |
| H-Bond Acceptors | 4 (2 N, 2 O) | Potential for specific receptor interactions.[1] |
| H-Bond Donors | 0 | No donor groups; reduces desolvation penalty.[1] |
| pKa (Pyrazine N) | ~0.6 | Remains neutral at physiological pH (7.4).[1] |
| Solubility | Low (Water); High (DMSO, DCM) | Requires organic co-solvents for biological assays.[1] |
Synthesis & Manufacturing
The synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate relies on a robust Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Disconnection: C(pyrazine)–O(ether) bond.[1]
-
Synthons: Ethyl 3-hydroxybenzoate (Nucleophile) + 2-Chloro-6-methylpyrazine (Electrophile).[1]
Experimental Protocol:
Coupling
Objective: Synthesize 10 g of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.
-
Reagents:
-
Procedure:
-
Step 1 (Deprotonation): Charge a round-bottom flask with Ethyl 3-hydroxybenzoate and anhydrous DMF (50 mL). Add
in one portion.[1] Stir at RT for 15 min to generate the phenoxide anion. -
Step 2 (Addition): Add 2-Chloro-6-methylpyrazine dropwise or in portions.
-
Step 3 (Reaction): Heat the mixture to 90°C under
atmosphere. Monitor via TLC (30% EtOAc/Hexane) or HPLC.[1] Reaction typically completes in 4–6 hours.[1] -
Step 4 (Workup): Cool to RT. Pour the reaction mixture into ice-cold water (200 mL). The product may precipitate.[1] If oil forms, extract with Ethyl Acetate (3 x 50 mL).[1]
-
Step 5 (Purification): Wash combined organics with brine, dry over
, and concentrate.[1] Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Self-Validation Check:
-
TLC: Product
should be higher than the starting phenol.[1] -
NMR: Look for the disappearance of the phenolic -OH singlet (~9-10 ppm) and the appearance of pyrazine protons (~8.0-8.5 ppm).[1]
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the
Caption: Mechanistic pathway of the
Applications in Drug Discovery
This compound is rarely a final drug but serves as a high-value intermediate.[1]
-
Scaffold for P2X3 Antagonists: The aryloxy-heterocycle motif is central to P2X3 antagonists (e.g., Gefapixant analogs) used for chronic cough.[1] The ester is hydrolyzed to the acid, then coupled with amines to form the pharmacophore.[1]
-
Kinase Inhibitors: The pyrazine ring mimics the adenine ring of ATP, allowing the benzoate tail to extend into the solvent-accessible region or hydrophobic back-pocket of kinases.[1]
-
GPR119 Agonists: Used in metabolic disorder research, where the central ether linkage provides the necessary geometry to span the receptor's orthosteric site.[1]
Transformation to Active Agent (General Pathway):
References
-
PubChem. 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (Acid form of target).[1][4] National Library of Medicine.[1] Link[1]
-
Fisher Scientific. Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Product Specifications.Link[1]
-
CymitQuimica. Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate CAS 906352-99-6 Data.[1][2][5][6][7]Link[1]
-
Santa Cruz Biotechnology. Building Blocks and Intermediates: Pyrazine Derivatives.[1]Link[1]
-
Smith, R.L., et al. "The FEMA GRAS assessment of pyrazine derivatives."[1][8] Food and Chemical Toxicology, 2002.[1][8] (Context on Pyrazine Safety). Link
Sources
- 1. PubChemLite - Benzoic acid, 3,4,5-trimethoxy-, 1-((methyl(phenylmethyl)amino)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1h)-phthalazinyl)ethyl ester, monohydrochloride (C32H37N3O9) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 3-(6-Methylpyrazin-2-yl)oxybenzoate,906352-99-6-Amadis Chemical [amadischem.com]
- 3. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid | C12H10N2O3 | CID 24229674 - PubChem [pubchem.ncbi.nlm.nih.gov]
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